N-ethyl-1,3-dimethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide hydrochloride
Description
N-ethyl-1,3-dimethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide hydrochloride is a pyrazole-based carboxamide derivative with a hydrochloride salt. Its structure includes:
- Pyrazole core: Substituted with methyl groups at positions 1 and 2.
- Carboxamide group: Linked to an ethylamine moiety and an m-tolyl (3-methylphenyl) aromatic ring.
- Hydrochloride salt: Enhances solubility and stability.
This compound shares structural homology with antifungal and enzyme-targeting pyrazolecarboxamides but lacks halogen substituents common in active analogs .
Properties
IUPAC Name |
N-ethyl-1,3-dimethyl-N-(3-methylphenyl)pyrazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-5-18(13-8-6-7-11(2)9-13)15(19)14-10-17(4)16-12(14)3;/h6-10H,5H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRDBIZWQOHHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CN(N=C2C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-1,3-dimethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide hydrochloride, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and case evaluations.
- Common Name : this compound
- CAS Number : 1323535-09-6
- Molecular Weight : 293.79 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound exhibits significant activity against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.23 | 0.26 |
| Escherichia coli | 0.30 | 0.32 |
These findings suggest that the compound could serve as a promising candidate in the development of new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has shown potent inhibitory effects on cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.01 | CDK2 inhibition |
| NCI-H460 | 0.03 | Aurora-A kinase inhibition |
| HeLa | 7.01 | Microtubule disassembly |
The compound's ability to inhibit key regulatory proteins in cancer proliferation indicates its potential as an anticancer therapeutic agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. In animal models, it significantly reduced carrageenan-induced edema and capillary permeability .
Case Study 1: Antimicrobial Effectiveness
A study conducted on a series of pyrazole derivatives included this compound, where it was tested against multiple bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also prevented biofilm formation, a critical factor in chronic infections .
Case Study 2: Cancer Cell Line Evaluation
In vitro assays on MCF-7 and NCI-H460 cell lines revealed that treatment with this compound led to significant apoptosis and cell cycle arrest. The study concluded that this compound could be further developed as a lead molecule for cancer therapy .
Chemical Reactions Analysis
Amidation of Pyrazole Esters
Ethyl pyrazole-4-carboxylates (e.g., ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate, CID 10313289 ) undergo hydrolysis to carboxylic acids, followed by coupling with amines. For example:
-
Hydrolysis : Ethyl esters (e.g., 54 , 55 , 57 in ) are hydrolyzed with LiOH or NaOH in ethanol/water to yield carboxylic acids (58 –60 ).
-
Amidation : Acids react with amines (e.g., m-toluidine derivatives) using coupling agents like 1,1′-carbonyldiimidazole (CDI) or EDCI/HOBt to form amides .
Example Protocol
-
Hydrolyze ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate with LiOH (10 eq.) in ethanol/water (1:1) at 80°C for 4 h .
-
React the resulting acid with N-ethyl-m-toluidine using CDI in anhydrous CPME, followed by HCl salt formation .
Alkylation at Pyrazole N-1
Substituents at the N-1 position are introduced via alkylation:
Key Data
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester hydrolysis | LiOH, EtOH/H₂O, 80°C, 4 h | 85–92 | |
| Amide coupling | CDI, CPME, rt, 12 h | 70–78 | |
| N-Alkylation | K₂CO₃, DMF, 80°C, 8 h | 65–72 |
Stability and Salt Formation
The hydrochloride salt enhances solubility and stability:
-
Salt Formation : Freebase amide is treated with HCl in diethyl ether or MeOH to precipitate the hydrochloride salt .
-
pH Sensitivity : Decomposition occurs under strongly basic conditions (pH > 10), regenerating the freebase .
Stability Data
| Parameter | Value | Reference |
|---|---|---|
| Melting Point | 180–185°C (decomp.) | |
| Solubility | >50 mg/mL in H₂O | |
| Stability in Solution | Stable in pH 3–7 for 24 h at 25°C |
Reactivity in Medicinal Chemistry Contexts
Pyrazole-4-carboxamides are often modified for bioactivity:
-
Suzuki–Miyaura Coupling : Boronic acids (e.g., p-tolyl) react with bromopyrazoles to introduce aryl groups .
-
Oxidative Aromatization : Pyrazolines are oxidized to pyrazoles using MnO₂ or DDQ .
Example Transformation
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Aryl-substituted pyrazole |
| Oxidative aromatization | MnO₂, CHCl₃, reflux | Pyrazole from pyrazoline |
Potential Pharmacological Modifications
While the compound’s bioactivity is unreported, analogs show:
-
Anticancer Activity : Pyrazole-carboxamides inhibit EGFR (IC₅₀ = 0.24 μM) and Src kinases .
-
Anti-inflammatory Effects : Substituted pyrazoles reduce carrageenan-induced edema by 60–75% .
Critical Analysis of Limitations
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Analytical Data Highlights
- ¹H-NMR :
- MS (ESI) :
Structure-Activity Relationship (SAR) Insights
Halogenation: Chlorine at pyrazole C5 (e.g., 5h, rac-benzofuran analog) significantly improves antifungal activity .
Aromatic Substituents :
- Electron-withdrawing groups (e.g., trifluoromethyl in 9a) enhance enzyme inhibition .
- m-Tolyl in the target compound may offer moderate lipophilicity but reduced electronic effects compared to halogenated analogs.
Salt Form : Hydrochloride salts (target, zoniporide) improve aqueous solubility, critical for bioavailability .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for N-ethyl-1,3-dimethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide hydrochloride, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of pyrazole precursors using reagents like RCH2Cl in dimethylformamide (DMF) with a base such as K2CO3. For example, substituting pyrazole-thiol derivatives with alkyl halides under mild stirring conditions (room temperature, 12–24 hours) is a common approach . Optimization involves adjusting solvent polarity (e.g., switching from DMF to acetonitrile for faster kinetics), stoichiometric ratios (1.1–1.2 equivalents of alkylating agent), and purification via recrystallization or silica-gel chromatography to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR; 1H, 13C) is essential for verifying substituent positions and regiochemistry, particularly distinguishing between N-ethyl and m-tolyl groups. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., expected [M+H]+ for C16H21ClN4O). Purity is validated via HPLC (≥95% by area normalization) and elemental analysis . For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .
Q. What physicochemical properties (e.g., solubility, stability) are most relevant for handling this compound in experimental settings?
- Methodological Answer : The hydrochloride salt form enhances aqueous solubility compared to the free base. Solubility in DMSO (≥50 mg/mL) facilitates biological assays, while stability studies (TGA/DSC) indicate decomposition temperatures >200°C, suggesting room-temperature storage under anhydrous conditions is suitable . Hydrolysis under acidic/basic conditions requires pH-controlled environments during synthesis .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
- Methodological Answer : Density functional theory (DFT) calculations can optimize the compound’s geometry and identify electrophilic sites (e.g., carboxamide carbonyl) for nucleophilic attacks. For bioactivity prediction, molecular docking against target proteins (e.g., cannabinoid receptors) uses software like AutoDock Vina, leveraging structural analogs such as anandamide (a known cannabinoid receptor ligand) as reference . MINDO/3 studies on related cations provide insights into thermodynamic stability .
Q. What strategies resolve contradictions in biological activity data for pyrazole-4-carboxamide derivatives?
- Methodological Answer : Discrepancies often arise from impurities (e.g., unreacted starting materials) or assay variability. Solutions include:
- Purification : Multi-step chromatography (e.g., reverse-phase HPLC) to isolate the target compound.
- Standardized Assays : Replicating bioactivity tests (e.g., nematocidal assays) under controlled conditions (fixed pH, temperature) .
- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .
Q. How can reaction mechanisms (e.g., substitution, hydrolysis) be experimentally validated for this compound?
- Methodological Answer : Isotopic labeling (e.g., 18O in hydrolysis studies) tracks reaction pathways. For substitution reactions, kinetic studies (variable-temperature NMR) and intermediate trapping (e.g., using TEMPO) identify rate-determining steps. Comparative analysis with analogs (e.g., 2-chloro-N-(trimethylpyrazolyl)acetamide) reveals steric/electronic effects of the m-tolyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
